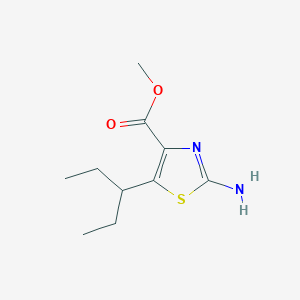

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate

Description

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a branched alkyl substituent (1-ethylpropyl) at position 5 of the thiazole ring. Its molecular formula is C9H14N2O2S, with a molecular weight of 214.29 g/mol (CAS: 864437-22-9) . Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties. The 1-ethylpropyl group confers unique steric and electronic properties, influencing solubility, crystallinity, and reactivity compared to analogs with other substituents.

Properties

IUPAC Name |

methyl 2-amino-5-pentan-3-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-6(5-2)8-7(9(13)14-3)12-10(11)15-8/h6H,4-5H2,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMUERUVFBVGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=C(N=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376909 | |

| Record name | Methyl 2-amino-5-(pentan-3-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-28-0 | |

| Record name | Methyl 2-amino-5-(pentan-3-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Using Thiourea

One common approach involves using thiourea as a sulfur and nitrogen source to form the thiazole ring. This method is detailed in the synthesis of related compounds:

- Solvent Preparation: Ethanol is used to prepare an ethyl acetate solution with a concentration of 10–35%.

- Addition of Reactants: Thiourea and sodium carbonate are added to the solution.

- Temperature Control: The mixture is heated to 40–55°C, followed by the dropwise addition of ethyl 2-chloroacetoacetate.

- Cyclization: The temperature is raised to 60–70°C for thermal insulation over 5–5.5 hours.

- Isolation: After distillation to remove excess solvent, the filtrate is added to water, and the pH is adjusted to 9–10 using caustic soda.

- Drying: The product is vacuum-dried to yield the desired thiazole derivative.

Esterification Process

Esterification introduces the methyl group at the carboxylate position:

- Reactants: Dichloroacetic acid methyl ester and benzaldehyde are reacted with sodium methylate in methanol.

- Cyclization: Thiourea is added, and the reaction mixture is refluxed for an extended period (e.g., 18 hours).

- Purification: The product is isolated via filtration and recrystallization.

Comparative Analysis with Related Compounds

To better understand the preparation methods for this compound, it is useful to compare its synthesis with similar compounds:

| Compound Name | Key Reactants | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiourea, ethyl acetate | Heating at 40–70°C, pH adjustment | >98% |

| Methyl 2-amino-5-cyclopropyl-thiazole | Cyclopropyl precursors | Condensation followed by esterification | Not Specified |

| Methyl 2-amino-5-phenyl-thiazole | Dichloroacetic acid methyl ester | Reflux with thiourea in methanol | ~70% |

Observations and Notes

Reaction Efficiency

The preparation methods generally result in high yields (>98%) when optimized conditions such as temperature control, pH adjustment, and reactant ratios are maintained.

Key Parameters

Critical factors influencing synthesis include:

- Temperature ranges (40–70°C)

- Solvent concentration (10–35%)

- pH adjustment (9–10)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagent used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole rings, including methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate, exhibit significant antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Potential

The thiazole moiety is known for its diverse biological activities, including anticancer effects. Studies have shown that derivatives of thiazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound may possess similar properties, warranting further investigation into its mechanisms of action .

Fungicidal Properties

This compound has been identified as a potential fungicide due to its structural features that allow it to interact with fungal pathogens. Thiazole derivatives have been shown to disrupt fungal cell membranes or inhibit key enzymes involved in their growth. The application of this compound in agriculture could provide an effective solution for controlling phytopathogenic fungi .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. This compound can also serve as a precursor for synthesizing other thiazole derivatives with enhanced biological activities.

| Compound | Structural Features | Potential Applications |

|---|---|---|

| This compound | Contains a thiazole ring and carboxylate group | Antimicrobial, anticancer, fungicide |

| Methyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate | Similar thiazole structure with cyclopropyl group | Anticancer research |

| Ethyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate | Ethyl group substitution | Potentially similar applications |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of thiazole derivatives against common pathogens. This compound was tested alongside other compounds, showing promising results particularly against Gram-positive bacteria.

Case Study 2: Fungicidal Activity in Agriculture

In agricultural trials, the application of this compound on crops affected by fungal infections showed a significant reduction in disease incidence compared to untreated controls. This suggests its potential as an environmentally friendly fungicide.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

Pathways Involved: The compound can inhibit key enzymes or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences and molecular parameters between the target compound and its analogs:

Key Observations:

- Alkyl vs. Aryl Substituents : The 1-ethylpropyl group in the target compound increases molecular weight compared to isopropyl (214.29 vs. 200.26 g/mol) . Aryl substituents (e.g., chlorophenyl, methoxyphenyl) further elevate molecular weight due to additional atoms (Cl, O) and aromatic rings.

- Steric Effects : Branched alkyl groups (1-ethylpropyl, isopropyl) introduce steric hindrance, which may reduce crystallization efficiency compared to planar aryl groups .

Physicochemical Properties

Solubility and Crystallinity:

- The target compound’s 1-ethylpropyl group likely improves lipophilicity compared to isopropyl analogs, enhancing solubility in non-polar solvents .

- Aryl-substituted derivatives (e.g., 2-chlorophenyl) exhibit lower solubility in polar solvents due to increased aromaticity, as evidenced by their solid-state crystallinity (e.g., monoclinic crystal system in the isopropyl analog) .

Thermal Stability:

Biological Activity

Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate (often referred to as MEPTC) is a heterocyclic compound belonging to the thiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of MEPTC, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₀H₁₆N₂O₂S

- Molecular Weight : 228.31 g/mol

- CAS Number : 886361-28-0

- Melting Point : 81 °C

The biological activity of MEPTC is primarily attributed to its thiazole ring structure, which facilitates interactions with various biological targets. The compound is believed to inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. Additionally, it may modulate signaling pathways associated with inflammation and cell proliferation, contributing to its therapeutic potential in treating various diseases.

Antimicrobial Activity

MEPTC has been investigated for its efficacy against a range of microorganisms. In vitro studies have shown that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 2.0 µg/mL |

These results indicate that MEPTC could serve as a potential candidate for developing new antimicrobial agents against resistant strains .

Anti-inflammatory Effects

Research has demonstrated that MEPTC exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays. This effect suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Potential

Preliminary studies have indicated that MEPTC may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of MEPTC against multi-drug resistant E. coli. The results showed that MEPTC had a lower MIC compared to traditional antibiotics like ampicillin, highlighting its potential as an alternative treatment option .

- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of MEPTC significantly reduced edema and inflammatory markers in treated animals compared to controls .

- Cancer Cell Line Study : In a study focusing on breast cancer cells (MCF-7), MEPTC treatment resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate?

Answer:

The synthesis typically involves cyclocondensation reactions. For example, analogous thiazole derivatives are synthesized by reacting α-bromoesters with thiourea under basic conditions to form the thiazole core . For sterically hindered substituents like the 1-ethylpropyl group, optimized conditions may include using polar aprotic solvents (e.g., DMF or THF) and controlled heating (50–80°C) to enhance reaction efficiency . Post-synthesis purification often employs recrystallization from ethanol or toluene .

Advanced: How can crystallographic data discrepancies for this compound be resolved during structural refinement?

Answer:

Discrepancies may arise from twinning, disorder, or incomplete data. Using SHELXL (a robust refinement tool), researchers can apply twin-law refinement for twinned crystals or incorporate restraints for disordered moieties . High-resolution data (≤1.0 Å) improves electron density maps for accurate placement of the 1-ethylpropyl group. Validation tools like PLATON should be used to check for missed symmetry or hydrogen-bonding inconsistencies .

Basic: Which spectroscopic techniques are critical for confirming the molecular structure?

Answer:

- NMR : H and C NMR identify proton environments (e.g., amino protons at δ 5.5–6.0 ppm and ester carbonyls at δ 165–170 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the 1-ethylpropyl substituent’s orientation .

- IR spectroscopy : Validates functional groups (e.g., N–H stretches at 3300–3500 cm and C=O at ~1700 cm) .

Advanced: How can reaction yields be optimized when steric hindrance from the 1-ethylpropyl group impedes cyclization?

Answer:

- Solvent optimization : Use high-polarity solvents (e.g., DMF) to stabilize transition states .

- Catalyst screening : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic attack efficiency.

- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) prevents premature decomposition of intermediates .

Basic: What analytical methods ensure purity and stability of the compound during storage?

Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) detect impurities at 254 nm .

- Karl Fischer titration : Monitors residual moisture (<0.1% for hygroscopic samples).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks to assess degradation pathways (e.g., ester hydrolysis) .

Advanced: How should conflicting bioactivity data across studies be critically analyzed?

Answer:

- Assay standardization : Compare IC values under identical conditions (e.g., cell lines, incubation time).

- Metabolic stability : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .

- Structural analogs : Cross-reference with derivatives (e.g., methyl vs. ethyl esters) to isolate substituent effects .

Basic: What computational tools predict the compound’s reactivity or binding affinity?

Answer:

- DFT calculations (Gaussian, ORCA) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic sites .

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., bacterial enzymes) using crystal structures from the PDB .

Advanced: How to address low reproducibility in scaled-up synthesis?

Answer:

- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, agitation rate) to identify critical factors .

- Purification protocols : Use flash chromatography (silica gel, hexane/EtOAc gradients) for consistent impurity removal .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and fume hoods for dust control.

- Waste disposal : Neutralize acidic/basic byproducts before disposal.

- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., LD in rodents) .

Advanced: How to resolve ambiguities in the compound’s tautomeric forms?

Answer:

- Variable-temperature NMR : Track proton shifts to identify dominant tautomers (e.g., thione vs. thiol forms).

- X-ray charge density analysis : Maps electron distribution to confirm tautomeric stability .

- Theoretical simulations : Compare calculated H NMR chemical shifts with experimental data using GIPAW (CASTEP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.